2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate
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Overview
Description
2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate is an organic compound with the molecular formula C17H17NO6. This compound is characterized by the presence of nitrophenoxy and methylphenoxy groups attached to an ethyl acetate backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate typically involves the reaction of 2-(4-nitrophenoxy)ethanol with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-(4-Aminophenoxy)ethyl 2-(4-methylphenoxy)acetate.
Reduction: 2-(4-Nitrophenoxy)ethanol and 2-(4-methylphenoxy)acetic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate involves its interaction with specific molecular targets. The nitrophenoxy and methylphenoxy groups can interact with enzymes or receptors, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)ethyl acetate
- 2-(4-Methylphenoxy)ethyl acetate
- 2-(4-Nitrophenoxy)ethyl methacrylate
Uniqueness
2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate is unique due to the presence of both nitrophenoxy and methylphenoxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(4-nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-13-2-6-16(7-3-13)24-12-17(19)23-11-10-22-15-8-4-14(5-9-15)18(20)21/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWBSSSMCZPCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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